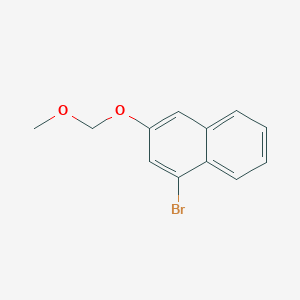

1-Bromo-3-(methoxymethoxy)naphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(methoxymethoxy)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO2/c1-14-8-15-10-6-9-4-2-3-5-11(9)12(13)7-10/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTVTPAROOODCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC2=CC=CC=C2C(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Bromo-3-(methoxymethoxy)naphthalene chemical properties

An In-depth Technical Guide to 1-Bromo-3-(methoxymethoxy)naphthalene

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and synthetic applications of this compound. As a functionalized naphthalene derivative, this compound serves as a valuable building block in organic synthesis, particularly in the development of complex molecular architectures for pharmaceutical and materials science research. This document details its physicochemical characteristics, provides a robust protocol for its preparation via methoxymethyl (MOM) ether protection of 3-bromo-1-naphthol, explores its anticipated spectroscopic signature, and discusses its reactivity. Emphasis is placed on the strategic use of its two primary functional groups: the aryl bromide for cross-coupling reactions and the acid-labile MOM ether as a protecting group for the naphtholic hydroxyl. Safety and handling protocols based on analogous chemical structures are also provided to ensure safe laboratory practice.

Compound Identification and Physicochemical Properties

This compound is a synthetic organic compound featuring a naphthalene core substituted with a bromine atom at the C1 position and a methoxymethyl (MOM) ether at the C3 position. The MOM group serves as a common protecting group for the hydroxyl functionality of the parent 3-bromo-1-naphthol. This dual functionality makes it a versatile intermediate for sequential, site-selective modifications.

Table 1: Core Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 2158303-49-0 | [1][2] |

| Molecular Formula | C₁₂H₁₁BrO₂ | [1][2] |

| Molecular Weight | 267.12 g/mol | [1][2] |

| Appearance | (Anticipated) Colorless to pale yellow solid or oil | - |

| Storage | Sealed in dry, 2-8°C | [2] |

Synthesis and Purification Protocol

The preparation of this compound is most effectively achieved through the protection of the hydroxyl group of 3-bromo-1-naphthol. The following protocol is based on a well-established method for the MOM protection of brominated naphthols, ensuring high yield and purity.[3]

Causality and Experimental Rationale

The synthesis relies on a Williamson ether synthesis variant. 3-Bromo-1-naphthol, a weak acid, is deprotonated by a strong, non-nucleophilic base, sodium hydride (NaH), to form a sodium naphthoxide intermediate. This highly nucleophilic alkoxide then reacts with chloromethyl methyl ether (MOM-Cl) in an Sₙ2 reaction to form the desired methoxymethyl ether. Anhydrous N,N-dimethylformamide (DMF) is used as the polar aprotic solvent to facilitate the dissolution of the naphthoxide salt and promote the Sₙ2 kinetics. The reaction is initially cooled to control the exothermic reaction of NaH with the solvent and substrate, then allowed to proceed to completion.

Detailed Step-by-Step Methodology

Materials:

-

3-Bromo-1-naphthol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Chloromethyl methyl ether (MOM-Cl)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 3-bromo-1-naphthol (1.0 eq) in anhydrous DMF.

-

Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (60% dispersion, 1.2 eq) portion-wise. Stir the resulting suspension at room temperature for 15-20 minutes until hydrogen gas evolution ceases.

-

Etherification: Re-cool the mixture to 0°C. Add chloromethyl methyl ether (1.2 eq) dropwise via syringe. Stir the reaction mixture for an additional 15-20 minutes at 0°C, then allow it to warm to room temperature and stir for 2-3 hours or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Carefully quench the reaction by the slow addition of deionized water at 0°C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water, followed by a saturated aqueous solution of sodium chloride (brine).

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane (e.g., 5-15% EtOAc/hexane) as the eluent, to yield this compound as a pure product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Anticipated)

While dedicated experimental spectra for this compound are not widely published, its spectroscopic profile can be reliably predicted based on its structure and data from analogous naphthalene derivatives.[4][5][6]

Table 2: Predicted NMR and IR Data

| Spectroscopy | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | δ (ppm): 7.2-8.2 (m, 6H, Ar-H), 5.2-5.3 (s, 2H, O-CH₂-O), 3.5-3.6 (s, 3H, O-CH₃) |

| ¹³C NMR | δ (ppm): 155-157 (Ar C-O), 110-135 (Ar-C, Ar C-Br), 94-96 (O-CH₂-O), 56-57 (O-CH₃) |

| IR | ν (cm⁻¹): 3050-3100 (Ar C-H stretch), 2800-3000 (Aliphatic C-H stretch), 1580-1620 (Ar C=C stretch), 1050-1150 (C-O ether stretch) |

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups.

-

Aryl Bromide (C1-Position): The C-Br bond is a prime handle for transition-metal-catalyzed cross-coupling reactions. It can readily participate in Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide variety of carbon, nitrogen, or oxygen-based substituents at the C1 position. This is a foundational strategy for building complex polycyclic aromatic systems or biaryl compounds.

-

Methoxymethyl (MOM) Ether (C3-Position): The MOM group is a robust protecting group for the phenolic hydroxyl, stable to a wide range of nucleophilic and basic conditions commonly employed in cross-coupling reactions. It can be selectively removed under mild acidic conditions (e.g., HCl in MeOH, or trifluoroacetic acid) to liberate the free hydroxyl group. This allows for subsequent functionalization at the C3 position, such as etherification, esterification, or use in other condensation reactions.

This differential reactivity allows for a programmed, multi-step synthesis, modifying the C1 position while the C3 hydroxyl is masked, followed by deprotection and reaction at C3.

Reactivity Pathways Diagram

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Bromo-3-(methoxymethoxy)naphthalene

This guide provides a comprehensive analysis of the spectroscopic data for 1-Bromo-3-(methoxymethoxy)naphthalene, a key intermediate in various synthetic applications. As a Senior Application Scientist, the following sections will delve into the theoretical and practical aspects of obtaining and interpreting the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The methodologies described are grounded in established principles and best practices to ensure data integrity and reliable structural elucidation.

Molecular Structure and Physicochemical Properties

This compound possesses a naphthalene core functionalized with a bromine atom and a methoxymethyl (MOM) ether group. This combination of a halogen and a protecting group makes it a versatile building block in organic synthesis.

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

| Property | Value | Source |

| CAS Number | 2158303-49-0 | [1][2] |

| Molecular Formula | C12H11BrO2 | [2] |

| Molecular Weight | 267.12 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | COC1=CC(Br)=C2C=CC=CC2=C1 | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Experimental Protocol:

A detailed ¹H NMR spectrum can be acquired using a standard high-field NMR spectrometer (e.g., 400 MHz).

¹H NMR Experimental Workflow

Caption: Workflow for acquiring a ¹H NMR spectrum.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | d | 1H | H-8 |

| ~7.80 | d | 1H | H-5 |

| ~7.60 | s | 1H | H-2 |

| ~7.55 | t | 1H | H-6 |

| ~7.45 | t | 1H | H-7 |

| ~7.30 | s | 1H | H-4 |

| ~5.30 | s | 2H | -O-CH₂-O- |

| ~3.50 | s | 3H | -O-CH₃ |

Interpretation:

The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxymethyl (MOM) protecting group. The downfield signals around 7.30-8.10 ppm are characteristic of the naphthalene ring protons. The two singlets at approximately 5.30 and 3.50 ppm are indicative of the -O-CH₂-O- and -O-CH₃ protons of the MOM group, respectively.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is acquired on the same instrument as the ¹H NMR, with modifications to the acquisition parameters to account for the lower sensitivity and larger chemical shift range of the ¹³C nucleus. A proton-decoupled experiment is typically performed to simplify the spectrum to a series of singlets for each unique carbon atom.

Predicted ¹³C NMR Data (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C-3 |

| ~134.0 | C-8a |

| ~130.0 | C-4a |

| ~129.0 | C-8 |

| ~128.0 | C-5 |

| ~127.0 | C-6 |

| ~124.0 | C-7 |

| ~118.0 | C-2 |

| ~115.0 | C-1 |

| ~105.0 | C-4 |

| ~94.0 | -O-CH₂-O- |

| ~56.0 | -O-CH₃ |

Interpretation:

The predicted ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule. The signals for the aromatic carbons appear in the typical downfield region of ~105-155 ppm. The carbon attached to the bromine (C-1) is anticipated to be shielded relative to an unsubstituted naphthalene. The two upfield signals at approximately 94.0 and 56.0 ppm are characteristic of the -O-CH₂-O- and -O-CH₃ carbons of the MOM ether, respectively. A comparative analysis with related naphthalene derivatives can aid in the precise assignment of these chemical shifts.[4]

Infrared (IR) Spectroscopy

Experimental Protocol:

An IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

Expected IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-CH₂, -CH₃) |

| ~1600-1450 | Strong | Aromatic C=C skeletal vibrations |

| ~1250-1000 | Strong | C-O stretching (ether linkages) |

| ~800-600 | Strong | C-Br stretch |

Interpretation:

The IR spectrum will provide key information about the functional groups present in this compound. The presence of aromatic C-H and C=C stretching vibrations will confirm the naphthalene core. The strong absorptions in the 1250-1000 cm⁻¹ region are characteristic of the C-O bonds in the methoxymethyl ether. A notable band in the lower frequency region (~800-600 cm⁻¹) will indicate the C-Br stretching vibration.

Mass Spectrometry (MS)

Experimental Protocol:

Mass spectral data can be acquired using various ionization techniques, with Electron Ionization (EI) being common for relatively small and stable organic molecules. The sample is introduced into the mass spectrometer, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Expected Mass Spectrometry Data (EI):

The mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

-

Molecular Ion (M⁺): m/z ≈ 266 and 268

-

Key Fragmentation Pathways:

-

Loss of the methoxymethyl group (-CH₂OCH₃) leading to a fragment at m/z ≈ 221 and 223.

-

Loss of the entire methoxymethoxy group (-OCH₂OCH₃) resulting in a fragment at m/z ≈ 191 and 193.

-

Loss of the bromine atom, giving a fragment at m/z ≈ 187.

-

Synthesis Methodology

A plausible synthetic route to this compound involves the protection of the hydroxyl group of 1-Bromo-3-naphthol with chloromethyl methyl ether in the presence of a non-nucleophilic base.

Synthetic Workflow for this compound

Caption: A general synthetic scheme for the preparation of this compound.

This synthetic approach is analogous to the preparation of similar methoxymethyl-protected phenols.[5]

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry offers complementary information that, when taken together, allows for an unambiguous assignment of the molecular structure. The predicted data and experimental protocols serve as a valuable resource for researchers and scientists working with this important synthetic intermediate.

References

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029751).

- PubChem. (n.d.). 1-Bromo-4-methoxynaphthalene.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751).

- PubChem. (n.d.). 1-bromo-3-(methoxymethoxy)-8-methylNaphthalene.

- PrepChem.com. (n.d.). (a) Synthesis of 5-bromo-1-methoxymethoxy naphthalene.

- Royal Society of Chemistry. (2019). Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information.

- PubChem. (n.d.). 1-Bromonaphthalene.

- NIST. (n.d.). Naphthalene, 1-bromo-.

- MDPI. (2016). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Google Patents. (n.d.). EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

- NIST. (n.d.). Benzene, 1-bromo-3-methoxy-.

- SpectraBase. (n.d.). 2-Bromo-6-methoxy-naphthalene - Optional[13C NMR] - Chemical Shifts.

- EON Biotech. (n.d.). Naphthalene, 1-bromo-3-methoxy- – (5111-34-2).

Sources

An In-depth Technical Guide to 3-Bromo-1-(methoxymethoxy)naphthalene: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive examination of 3-bromo-1-(methoxymethoxy)naphthalene, a key synthetic intermediate. The methoxymethyl (MOM) ether serves as a robust protecting group for the naphthol hydroxyl, enabling selective reactions at other positions of the naphthalene core. This document details the compound's physicochemical properties, provides validated protocols for its synthesis and deprotection, and explores its strategic applications in pharmaceutical research and materials science. The causality behind methodological choices is explained to provide field-proven insights for researchers, scientists, and drug development professionals.

Core Compound Properties: Physicochemical and Spectroscopic Profile

3-Bromo-1-(methoxymethoxy)naphthalene is a strategically important molecule where the reactive 1-hydroxyl group of 3-bromo-1-naphthol is masked by a MOM group. This protection is crucial as it allows for selective manipulation of the aryl bromide through various cross-coupling reactions without interference from the acidic naphtholic proton.

Table 1: Physicochemical Properties of 3-Bromo-1-(methoxymethoxy)naphthalene

| Property | Value | Source/Note |

| IUPAC Name | 3-Bromo-1-(methoxymethoxy)naphthalene | --- |

| Molecular Formula | C₁₂H₁₁BrO₂ | Calculated |

| Molecular Weight | 267.12 g/mol | Calculated |

| CAS Number | Not explicitly assigned. Isomers exist. | The isomeric 1-Bromo-3-(methoxymethoxy)naphthalene has CAS 2158303-49-0.[1] |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid. | Based on analogous compounds. |

| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate, DMF). | General property of protected naphthols. |

Spectroscopic Signature Analysis

-

¹H NMR Spectroscopy:

-

Naphthalene Protons (6H): The aromatic region (approx. δ 7.2-8.2 ppm) will display a complex pattern of doublets and triplets characteristic of a 1,3-disubstituted naphthalene system. The proton at C2, situated between the bromo and MOM-ether groups, is expected to be a singlet or a narrow doublet. The proton at C4 will also appear as a distinct singlet or narrow doublet.

-

MOM Group Protons (5H): Two characteristic signals will confirm the presence of the MOM group: a singlet around δ 5.2-5.4 ppm for the methylene protons (-O-CH₂-O-) and a singlet around δ 3.5-3.7 ppm for the methoxy protons (-O-CH₃).

-

-

¹³C NMR Spectroscopy:

-

Naphthalene Carbons (10C): The spectrum will show ten distinct signals in the aromatic region (approx. δ 110-155 ppm). The carbon bearing the MOM ether (C1) will be significantly downfield, while the carbon attached to the bromine (C3) will be shifted upfield relative to an unsubstituted carbon.

-

MOM Group Carbons (2C): The methylene carbon (-O-CH₂-O-) is expected around δ 94-96 ppm, and the methoxy carbon (-O-CH₃) will appear around δ 55-57 ppm.

-

Synthesis and Purification: The MOM Protection of 3-Bromo-1-naphthol

The protection of a hydroxyl group as a methoxymethyl (MOM) ether is a foundational transformation in multi-step organic synthesis.[5] The choice of base and conditions is critical for achieving high yield and purity.

Experimental Protocol: MOM Protection

This protocol details the protection of the hydroxyl group of 3-bromo-1-naphthol using chloromethyl methyl ether (MOMCl) and a strong base.

Reagents and Equipment:

-

3-bromo-1-naphthol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Chloromethyl methyl ether (MOMCl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate, Hexane, Saturated aq. NaCl, Water

-

Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line, separatory funnel, rotary evaporator, silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: An oven-dried round-bottom flask is charged with 3-bromo-1-naphthol (1.0 eq.) and placed under an inert atmosphere (N₂ or Ar). Anhydrous DMF is added to dissolve the substrate.

-

Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.2 eq.) is added portion-wise.

-

Expert Insight: Using a strong, non-nucleophilic base like NaH ensures complete and rapid deprotonation of the phenolic hydroxyl to form the corresponding naphthoxide anion.[5] This anion is a much stronger nucleophile than the neutral naphthol, which is essential for the subsequent reaction. The reaction is performed at 0 °C to control the exothermic reaction of NaH with DMF and any trace moisture.

-

-

MOM Group Introduction: After stirring for 20-30 minutes at 0 °C, MOMCl (1.5 eq.) is added dropwise to the suspension. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

-

Expert Insight: MOMCl is a potent electrophile. Its addition to the pre-formed nucleophile initiates an Sₙ2 reaction. Using a slight excess of MOMCl ensures the reaction goes to completion. Monitoring by Thin Layer Chromatography (TLC) is crucial to confirm the consumption of the starting material.

-

-

Work-up: The reaction is carefully quenched by the slow addition of water at 0 °C. The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3x). The combined organic layers are washed with water and saturated aqueous NaCl (brine).

-

Expert Insight: The brine wash helps to remove residual water from the organic layer, facilitating the drying process.

-

-

Purification: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude oil or solid is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualization of Synthesis Workflow and Mechanism

Caption: General workflow for the MOM protection of 3-bromo-1-naphthol.

Caption: Sₙ2 mechanism for MOM ether formation.

Strategic Applications in Synthesis

The true value of 3-bromo-1-(methoxymethoxy)naphthalene lies in its dual functionality. The stable MOM ether allows the aryl bromide to be used as a versatile synthetic handle.

-

Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of aryl, vinyl, or alkynyl substituents at the 3-position of the naphthalene core, a key strategy in building complex molecular architectures for pharmaceuticals and organic electronic materials.[6][7]

-

Grignard and Organolithium Formation: The aryl bromide can be converted into a Grignard reagent (R-MgBr) or an organolithium species (R-Li). These powerful nucleophiles can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to form new carbon-carbon bonds. The MOM group is stable to these strongly basic and nucleophilic conditions.

-

Pharmaceutical Scaffolding: The naphthalene core is a privileged scaffold found in numerous approved drugs, such as Nabumetone and Terbinafine.[8] This intermediate serves as a key building block for synthesizing novel naphthalene-based drug candidates.[9][10][11]

Deprotection Strategies: Reclaiming the Hydroxyl Group

The removal of the MOM group is typically achieved under acidic conditions, although milder, more specialized methods have been developed for sensitive substrates.[12]

Protocol 1: Standard Acid-Catalyzed Cleavage

This is the most common and straightforward method for MOM deprotection.

Methodology:

-

Dissolve the MOM-protected naphthol (1.0 eq.) in a solvent such as methanol or dichloromethane.

-

Add a catalytic amount of a strong acid, such as concentrated HCl (a few drops) or trifluoroacetic acid (TFA, 0.5-1.0 eq.).[13]

-

Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

-

Upon completion, neutralize the acid with a base (e.g., saturated aq. NaHCO₃), extract the product with an organic solvent, dry, and concentrate.

-

Mechanistic Rationale: The deprotection proceeds via protonation of one of the ether oxygens, making it a good leaving group. Subsequent C-O bond cleavage releases the free alcohol and a resonance-stabilized methoxymethyl cation, which is quenched by the solvent.[5][13]

Protocol 2: Mild, Chemoselective Cleavage

For substrates containing other acid-labile functional groups, a milder deprotection method is required. A combination of a trialkylsilyl triflate and 2,2'-bipyridyl offers an elegant solution.[14][15]

Methodology:

-

Dissolve the MOM-protected naphthol (1.0 eq.) and 2,2'-bipyridyl (3.0 eq.) in anhydrous acetonitrile.

-

Cool the solution to 0 °C and add trimethylsilyl triflate (TMSOTf, 2.0 eq.) dropwise.

-

Stir the solution at room temperature until the starting material is consumed (as monitored by TLC), typically within 15-30 minutes.[14]

-

Add water to the reaction mixture and continue stirring until the intermediate silyl ether has been hydrolyzed.

-

Perform a standard aqueous work-up and purification.

-

Expert Insight: This method is exceptionally mild and non-acidic, allowing for the selective deprotection of a phenolic MOM ether in the presence of other sensitive groups like trityl (Tr) ethers.[15] The reaction proceeds through a silyl ether intermediate, which is then hydrolyzed in the work-up step.

Caption: Comparison of standard vs. mild MOM deprotection workflows.

Safety and Handling

-

Chloromethyl methyl ether (MOMCl): This reagent is a potent lacrimator and a suspected human carcinogen. It must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[12]

-

Sodium Hydride (NaH): This reagent is highly flammable and reacts violently with water. It should be handled under an inert atmosphere and away from any sources of moisture.

-

Acids and Bases: Standard laboratory precautions should be taken when handling strong acids (HCl, TFA) and bases.

Conclusion

3-Bromo-1-(methoxymethoxy)naphthalene is a highly valuable and versatile intermediate in modern organic synthesis. The robust MOM protecting group effectively masks the reactive naphthol, enabling chemists to perform a wide array of transformations on the naphthalene core, particularly at the bromine-substituted position. The straightforward protocols for its synthesis and the availability of both harsh and mild deprotection methods make it an essential tool in the synthesis of complex molecules for drug discovery and materials science. This guide provides the foundational knowledge and practical protocols necessary for its effective utilization in a research and development setting.

References

- Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. J. Org. Chem., 68, 7101-7103. [Link]

- Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. [Link]

- Sunway Pharm Ltd. (n.d.). Naphthalene, 3-bromo-1-methoxy-. CAS 507266-70-8. [Link]

- Park, H., et al. (2005). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Letters, 46(12), 2063-2066. [Link]

- Reddy, K. L., et al. (2010). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of 4-Bromonaphthalene-1-carbonitrile in Modern Chemical Synthesis. [Link]

- Koshima, H., et al. (2000). An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers.

- PubChem. (n.d.). 1-bromo-3-(methoxymethoxy)-8-methylNaphthalene. CID 156405092. [Link]

- Wikipedia. (n.d.). Methoxymethyl ether. [Link]

- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

- Reagentia. (n.d.). Naphthalene, 1-bromo-3-methoxy-. CAS 5111-34-2. [Link]

- YouTube. (2020). Alcohol Protection & deprotection (MOM, MEM, BOM , PMB, THP). [Link]

- Nakano, D., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8470-8478. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- ElectronicsAndBooks. (n.d.). A modified procedure for the deprotection of methoxymethyl ether. [Link]

- Nakano, D., et al. (2019).

- OoCities.org. (n.d.).

- Wikipedia. (n.d.). 1-Bromonaphthalene. [Link]

- Supplementary Inform

- YouTube. (2022). MOM Protecting Group Addition | Organic Chemistry. [Link]

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

- Google Patents. (n.d.). Process for the synthesis of 2-methoxy-6-bromo-naphthalene. EP0179447A1.

- Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. [Link]

- ResearchGate. (n.d.). Oxidative deprotection of methoxymethyl ethers (MOM-ethers). [Link]

- PubChem. (n.d.). 1-Bromo-3-(2-methoxyethoxy)naphthalene. CID 168007786. [Link]

- European Patent Office. (n.d.). Process for the synthesis of 2-methoxy-6-bromo-naphthalene. EP 0179447 B1. [Link]

- ResearchGate. (n.d.). A Complete H and C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

- PMC - PubMed Central. (n.d.).

- Mol-Instincts. (n.d.). Cas no 3401-47-6 (1-Bromo-2-methoxy-naphthalene). [Link]

- Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-3-methoxy- (CAS 2398-37-0). [Link]

Sources

- 1. 2158303-49-0|this compound|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-Methoxynaphthalene(2216-69-5) 1H NMR spectrum [chemicalbook.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. lifechemicals.com [lifechemicals.com]

- 9. nbinno.com [nbinno.com]

- 10. data.epo.org [data.epo.org]

- 11. chemimpex.com [chemimpex.com]

- 12. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Reactivity Profile of 1-Bromo-3-(methoxymethoxy)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1-Bromo-3-(methoxymethoxy)naphthalene is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the naphthalene core, the bromo substituent, and the methoxymethyl (MOM) ether protecting group, allow for a diverse range of chemical transformations. This in-depth technical guide provides a comprehensive overview of the reactivity profile of this compound, offering field-proven insights into its synthesis and key reactions. Detailed experimental protocols for analogous systems, mechanistic considerations, and data presentation in the form of tables and diagrams are included to provide a self-validating framework for researchers.

Introduction: A Building Block of Strategic Importance

The strategic importance of this compound lies in its utility as a bifunctional building block. The bromine atom serves as a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents. The MOM-protected hydroxyl group at the 3-position offers a latent nucleophilic site that can be unmasked under specific conditions, allowing for further molecular elaboration. The naphthalene scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This guide will explore the key facets of this reagent's reactivity, providing a robust foundation for its application in complex molecule synthesis.

Synthesis of this compound

The synthesis of this compound can be logically approached in two key steps: the bromination of a suitable naphthalene precursor followed by the protection of the hydroxyl group, or the protection of the hydroxyl group followed by bromination. A common and effective strategy involves the protection of 3-bromo-1-naphthol.

Protection of 3-Bromo-1-naphthol

The protection of a hydroxyl group as a methoxymethyl (MOM) ether is a standard transformation in organic synthesis, prized for its stability in a range of conditions and its relatively mild cleavage.[1]

Experimental Protocol: MOM Protection of a Naphthol Derivative

This protocol is adapted from the synthesis of the isomeric 5-bromo-1-methoxymethoxy naphthalene and is expected to be highly effective for the target molecule.[2]

-

Preparation: To a solution of 3-bromo-1-naphthol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Stir the mixture at room temperature for 10-15 minutes, or until the evolution of hydrogen gas ceases.

-

MOM Group Introduction: Cool the reaction mixture back to 0 °C and add chloromethyl methyl ether (MOM-Cl, 1.5 eq.) dropwise.

-

Reaction: Stir the reaction mixture at 0 °C for 10-20 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with saturated aqueous sodium chloride (brine), dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to afford this compound.

Causality Behind Experimental Choices:

-

Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the phenolic hydroxyl group, forming the corresponding alkoxide. Sodium hydride is ideal for this purpose as the only byproduct is hydrogen gas.[3]

-

DMF: A polar aprotic solvent is used to dissolve the starting materials and facilitate the SN2 reaction between the alkoxide and MOM-Cl.

-

Inert Atmosphere: Essential to prevent quenching of the highly reactive sodium hydride by atmospheric moisture.

-

0 °C Addition: The initial deprotonation and the addition of the electrophilic MOM-Cl are performed at reduced temperature to control the exothermicity of the reactions.

Diagram of Synthetic Workflow:

Caption: Synthetic route to this compound.

Key Reactions and Reactivity Profile

The reactivity of this compound is dominated by the chemistry of the aryl bromide and the MOM ether.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[4][5] this compound is an excellent substrate for this reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for this compound.[6][7]

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water.

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes, or by subjecting it to several freeze-pump-thaw cycles.

-

Heating: Heat the reaction mixture to a temperature between 80-110 °C under an inert atmosphere.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent. Separate the layers and extract the aqueous phase with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate. Purify the crude product by chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 |

| PEPPSI-IPr | IPr | Cs₂CO₃ | t-AmylOH | 100 |

Data adapted from representative procedures for aryl bromides.[4]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]

Formation and Reactions of Organometallic Intermediates

Aryl bromides can be converted into Grignard reagents by reaction with magnesium metal.[8] This transforms the electrophilic carbon of the C-Br bond into a potent nucleophile.

Experimental Protocol: Grignard Reagent Formation

The following is a general procedure for the formation of an aryl Grignard reagent.[9][10]

-

Activation of Magnesium: Place magnesium turnings in a flame-dried flask under an inert atmosphere. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.

-

Initiation: Add a small amount of a solution of this compound in anhydrous diethyl ether or tetrahydrofuran (THF) to the activated magnesium. Gentle warming may be necessary to initiate the reaction.

-

Addition: Once the reaction has initiated (indicated by a color change and gentle reflux), add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting solution of (3-(methoxymethoxy)naphthalen-1-yl)magnesium bromide can then be used in subsequent reactions with various electrophiles.

Table 2: Common Electrophiles for Grignard Reagents

| Electrophile | Product |

| Aldehydes, Ketones | Secondary, Tertiary Alcohols |

| Esters | Tertiary Alcohols |

| Carbon Dioxide | Carboxylic Acids |

| Nitriles | Ketones (after hydrolysis) |

Data adapted from general Grignard reaction principles.[8]

While Grignard reagents are highly useful, in some cases, the corresponding organolithium reagent may be desired for its differing reactivity. This can often be achieved through lithium-halogen exchange.

Considerations for Lithiation:

The formation of an organolithium reagent from this compound would typically be achieved via lithium-halogen exchange using an alkyllithium reagent such as n-butyllithium or tert-butyllithium at low temperatures (e.g., -78 °C) in an ethereal solvent. However, it is important to consider the potential for competing reactions, such as attack at the MOM ether. The choice of alkyllithium reagent and reaction conditions is critical to favor the desired lithium-halogen exchange.[11]

Reactivity of the MOM Ether: Deprotection Strategies

The MOM ether is stable to a variety of nucleophilic and basic conditions, as well as to many reducing and oxidizing agents.[12] However, it can be readily cleaved under acidic conditions.

Experimental Protocol: Acidic Deprotection of a MOM Ether

This is a general protocol for the acidic cleavage of a MOM ether.[3]

-

Dissolution: Dissolve the MOM-protected compound (1.0 eq.) in a suitable solvent such as methanol, ethanol, or a mixture of THF and water.

-

Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

-

Reaction: Stir the reaction at room temperature or with gentle heating. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate).

-

Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify as needed.

Table 3: Common Reagents for MOM Ether Deprotection

| Reagent | Conditions |

| HCl, H₂SO₄ | Aqueous alcohol, RT to reflux |

| Trifluoroacetic acid (TFA) | Dichloromethane, RT |

| Pyridinium p-toluenesulfonate (PPTS) | t-Butanol, reflux |

| Lewis Acids (e.g., ZnBr₂, MgBr₂) | Various solvents, often with a nucleophile |

| Trimethylsilyl triflate (TMSOTf) | Acetonitrile, with 2,2'-bipyridyl |

Data compiled from various sources on MOM deprotection.[3][13][14]

Diagram of MOM Deprotection Mechanism:

Caption: Mechanism of acid-catalyzed MOM ether deprotection.[3]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity profile allows for selective transformations at both the C-Br bond and the protected hydroxyl group. A thorough understanding of the principles governing its synthesis and subsequent reactions, as detailed in this guide, empowers researchers, scientists, and drug development professionals to effectively incorporate this reagent into their synthetic strategies for the construction of complex and novel molecular architectures. The provided protocols, while based on analogous systems, offer a solid and reliable starting point for laboratory investigations.

References

- Ishii, H., Ohtani, S., & Ogasawara, K. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry, 84(11), 7353–7362. [Link]

- Wikipedia contributors. (2023). Methoxymethyl ether. In Wikipedia, The Free Encyclopedia. [Link]

- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

- Jeong, E. J., et al. (2018). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Letters, 59(34), 3323-3326. [Link]

- Ningbo Inno Pharmchem Co., Ltd. (n.d.).

- PubChem. (n.d.). 1-bromo-3-(methoxymethoxy)-8-methylNaphthalene. [Link]

- Organic Chemistry Portal. (n.d.). MOM Ethers. [Link]

- PrepChem. (n.d.). Synthesis of 5-bromo-1-methoxymethoxy naphthalene. [Link]

- ResearchGate. (n.d.). Catalyst optimization for Suzuki-Miyaura cross-coupling of 1-bromonaphthalene with 4-methoxyphenylboronic acid. [Link]

- Google Patents. (n.d.). EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

- Cohen, T., & Bhupathy, M. (1989). Organolithiums by reductive lithiation: the catalytic aromatic method versus the use of preformed aromatic radical-anions. Naphthalene can behave as a catalyst or an inhibitor. Accounts of Chemical Research, 22(4), 152–161. [Link]

- Google Patents. (n.d.). EP0179447B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

- Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. [Link]

- PubChem. (n.d.). 1-Bromo-3-(2-methoxyethoxy)naphthalene. [Link]

- Organic Syntheses. (n.d.). α-NAPHTHOIC ACID. [Link]

- Kistanov, A. A., et al. (2022). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 12(1), 1-10. [Link]

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

- NIST. (n.d.). Benzene, 1-bromo-3-methoxy-. [Link]

- Organic Syntheses. (n.d.). 4,4'-DIMETHYL-1,1'-BIPHENYL. [Link]

- De Vreese, R., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry, 31, 104560. [Link]

Sources

- 1. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. MOM Ethers [organic-chemistry.org]

- 13. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Bromo-3-(methoxymethoxy)naphthalene: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-Bromo-3-(methoxymethoxy)naphthalene is a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. As a functionalized naphthalene derivative, it serves as a valuable building block for the construction of more complex molecular architectures. The presence of the bromine atom allows for a variety of cross-coupling reactions, while the methoxymethyl (MOM) ether provides a stable protecting group for the hydroxyl functionality, which can be selectively removed under specific acidic conditions. This guide provides a comprehensive overview of the known physical constants, a detailed plausible synthesis protocol, predicted spectral characteristics, and a discussion of its potential relevance in the field of drug development.

Physicochemical Properties

Experimentally determined physical constants for this compound are not extensively reported in publicly available literature. However, based on its chemical structure and data from computational predictions, the following properties can be summarized.

| Property | Value | Source |

| CAS Number | 2158303-49-0 | [1][2] |

| Molecular Formula | C₁₂H₁₁BrO₂ | [2] |

| Molecular Weight | 267.12 g/mol | [2] |

| Predicted Boiling Point | 356.4 ± 22.0 °C | |

| Predicted Density | 1.431 ± 0.06 g/cm³ | |

| IUPAC Name | This compound | |

| SMILES | COCOC1=CC(Br)=C2C=CC=CC2=C1 | |

| Physical Form | Expected to be a liquid or a low-melting solid at room temperature | |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. |

Proposed Synthesis Pathway

A direct, experimentally verified synthesis for this compound is not readily found in the literature. However, a plausible and robust two-step synthesis can be designed based on established organic chemistry principles: the bromination of a naphthol derivative followed by the protection of the hydroxyl group as a methoxymethyl (MOM) ether.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Part A: Synthesis of 1-Bromo-3-naphthol

-

Reaction Setup: To a solution of 3-hydroxynaphthalene (1 equivalent) in acetonitrile, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield 1-Bromo-3-naphthol.

Part B: Synthesis of this compound

-

Reaction Setup: Dissolve 1-Bromo-3-naphthol (1 equivalent) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: Add N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) followed by the dropwise addition of chloromethyl methyl ether (MOM-Cl) (1.2 equivalents).

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC analysis.

-

Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer and extract the aqueous layer with DCM.

-

Final Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the final product, this compound.

Predicted Spectral Data

While experimental spectra are not available, the expected spectral characteristics can be predicted based on the structure of the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic Protons (6H): Multiple signals in the range of δ 7.0-8.5 ppm. The protons on the naphthalene ring will exhibit complex splitting patterns (doublets, triplets, and doublet of doublets) due to coupling with neighboring protons.

-

MOM Ether Protons (2H, -O-CH₂-O-): A singlet is expected around δ 5.2-5.4 ppm.

-

Methyl Protons (3H, -O-CH₃): A sharp singlet is anticipated around δ 3.4-3.6 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Naphthalene Carbons (10C): Signals will appear in the aromatic region (δ 110-155 ppm). The carbon bearing the bromine atom will be downfield shifted.

-

MOM Ether Carbon (-O-CH₂-O-): A peak is expected around δ 94-96 ppm.

-

Methyl Carbon (-O-CH₃): A signal should be observed around δ 55-57 ppm.

IR (Infrared) Spectroscopy

-

C-H stretching (aromatic): Peaks around 3050-3100 cm⁻¹.

-

C-H stretching (aliphatic): Peaks around 2850-2960 cm⁻¹.

-

C=C stretching (aromatic): Strong absorptions in the 1500-1600 cm⁻¹ region.

-

C-O stretching (ether): Strong, characteristic peaks in the 1050-1150 cm⁻¹ range.

-

C-Br stretching: A peak in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the methoxymethyl group.

Relevance in Drug Discovery and Development

While this compound itself has no reported biological activity, the bromonaphthalene scaffold is of significant interest in medicinal chemistry. The introduction of a bromine atom can enhance a molecule's lipophilicity, potentially improving its membrane permeability and oral bioavailability. Furthermore, the bromine atom can act as a handle for further chemical modifications through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of diverse libraries of compounds for biological screening.

Naphthalene derivatives have been explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[3] The functional group arrangement in this compound makes it a versatile intermediate for the synthesis of novel compounds that could be evaluated for such biological activities.

Caption: Potential utility of this compound in drug discovery.

Safety and Handling

As with any brominated organic compound, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The methoxymethyl protecting group is introduced using MOM-Cl, which is a known carcinogen and should be handled with extreme caution.[4]

References

- Naphthalene, 1-bromo- - Organic Syntheses Procedure. (URL: [Link])

- Preparation of 1-(bromomethyl)naphthalene - PrepChem.com. (URL: [Link])

- Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives | Request PDF - ResearchG

- Methoxymethylation and benzyloxymethylation of aryl bromides - Zenodo. (URL: [Link])

- 1-bromo-3-(methoxymethoxy)-8-methylNaphthalene | C13H13BrO2 | CID - PubChem. (URL: [Link])

- Synthesis of 1-Bromo-2-Naphthol | PPT - Slideshare. (URL: [Link])

- 1-Bromonaphthalene - Wikipedia. (URL: [Link])

- Naphthalene, 1-bromo- - the NIST WebBook. (URL: [Link])

- Methoxymethyl ether - Wikipedia. (URL: [Link])

- Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties - MDPI. (URL: [Link])

- 1-Bromo-3-(2-methoxyethoxy)naphthalene | C13H13BrO2 | CID 168007786 - PubChem. (URL: [Link])

- Examples of biological activity of naphthalene derivative.

- Benzene, 1-bromo-3-methoxy- - the NIST WebBook. (URL: [Link])

- MOM Ethers - Organic Chemistry Portal. (URL: [Link])

- Investigation of the reaction of 2-bromo-1-naphthol with arylacetonitriles and LiTMP: facile synthesis of 3-arylmethyl-1-hydroxynaphthalene-2-carbonitriles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

- Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC - NIH. (URL: [Link])

- METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP - AdiChemistry. (URL: [Link])

- Naphthalene, 1-bromo- - Substance Details - SRS | US EPA. (URL: [Link])

- Protecting groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

Sources

solubility of 1-Bromo-3-(methoxymethoxy)naphthalene in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Bromo-3-(methoxymethoxy)naphthalene in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key intermediate in complex organic synthesis. Recognizing the scarcity of published quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and detailed, field-proven experimental protocols for accurate solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require precise solubility data for reaction optimization, process development, purification strategies, and formulation.

Introduction: The Critical Role of Solubility

This compound is a functionalized naphthalene derivative used in the synthesis of advanced chemical entities. The methoxymethoxy (MOM) group serves as a common protecting group for the hydroxyl functionality, allowing for selective reactions at other positions of the naphthalene core. The ultimate success of synthetic steps involving this intermediate—be it in reaction kinetics, product isolation, or purification via crystallization—is fundamentally governed by its interaction with and solubility in various organic solvents.

An understanding of its solubility profile is not merely academic; it is a critical parameter that dictates solvent selection for:

-

Homogeneous Reaction Conditions: Ensuring reactants are in the same phase to facilitate efficient molecular collision and reaction.

-

Purification and Crystallization: Selecting appropriate solvent/anti-solvent systems for effective removal of impurities and high-yield isolation of the final product.

-

Chromatographic Separation: Optimizing mobile phase composition for techniques like HPLC and column chromatography.

-

Formulation and Dosing: In later-stage drug development, solubility in pharmaceutically acceptable solvents is paramount.

This guide will provide the theoretical and practical tools necessary to establish a robust solubility profile for this compound.

Theoretical Framework and Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1][2] An analysis of the molecular structure of this compound allows for an educated estimation of its behavior in different solvent classes.

Molecular Structure Analysis:

-

Non-Polar Core: The large, bicyclic aromatic naphthalene ring is inherently non-polar and hydrophobic. This significant portion of the molecule favors interactions with non-polar solvents through van der Waals forces.

-

Polar Functional Groups:

-

Bromo Group (-Br): The bromine atom introduces moderate polarity and a dipole moment.

-

Methoxymethoxy Ether Group (-O-CH₂-O-CH₃): This group contains two ether linkages, making it a polar feature capable of acting as a hydrogen bond acceptor.[3]

-

The molecule thus possesses a dualistic nature: a large non-polar backbone with distinct polar regions. This suggests it will be most soluble in solvents of intermediate polarity or in non-polar solvents that can accommodate its size. Its solubility in highly polar protic solvents like water is expected to be negligible.

Predicted Solubility Behavior:

-

High Expected Solubility: In moderately polar aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate) and aromatic non-polar solvents (e.g., Toluene) that can effectively solvate both the naphthalene core and the polar groups.

-

Moderate Expected Solubility: In polar aprotic solvents like Acetone and Acetonitrile, and in short-chain alcohols like Ethanol and Isopropanol.

-

Low to Negligible Expected Solubility: In highly polar protic solvents like Water and in highly non-polar aliphatic solvents like Hexane and Cyclohexane, where the solvation of the polar functional groups is unfavorable.[2]

Quantitative Solubility Data

Specific, peer-reviewed quantitative solubility data for this compound is not widely available in public literature. Therefore, experimental determination is essential for accurate process design. The following table is provided as a template for researchers to populate with their empirically determined data using the protocols outlined in this guide.

| Solvent | Chemical Class | Temperature (°C) | Experimentally Determined Solubility ( g/100 mL) | Observations |

| Dichloromethane | Halogenated | 25 | Enter Data | |

| Tetrahydrofuran | Ether | 25 | Enter Data | |

| Toluene | Aromatic | 25 | Enter Data | |

| Ethyl Acetate | Ester | 25 | Enter Data | |

| Acetone | Ketone | 25 | Enter Data | |

| Acetonitrile | Nitrile | 25 | Enter Data | |

| Ethanol | Polar Protic | 25 | Enter Data | |

| Methanol | Polar Protic | 25 | Enter Data | |

| Hexane | Non-Polar Aliphatic | 25 | Enter Data | |

| Water | Polar Protic | 25 | Enter Data |

Experimental Workflow for Solubility Determination

The following diagram and protocols outline a systematic workflow for moving from a qualitative assessment to a precise quantitative measurement of solubility.

Caption: Workflow for determining the solubility of this compound.

Protocol for Qualitative Solubility Assessment

This initial screening method provides a rapid assessment of solubility across a range of solvents, guiding the selection of candidates for quantitative analysis.[4]

Materials:

-

This compound

-

Set of test solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Small test tubes or vials (1-2 mL)

-

Vortex mixer

-

Spatula

Procedure:

-

Sample Preparation: Into a clean, dry, and labeled test tube, add approximately 25 mg of this compound.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Tightly cap the test tube and vortex vigorously for 60 seconds.[5]

-

Observation: Allow the mixture to stand for 1-2 minutes and observe. Look for any undissolved solid material.

-

Classification:

-

Soluble: No solid particles are visible; the solution is clear.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely unaffected.[5]

-

-

Record: Record the observations for each solvent.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This method provides an accurate, reliable measurement of solubility by determining the mass of solute dissolved in a specific volume of solvent at equilibrium.[6]

Materials:

-

This compound

-

Chosen organic solvent(s)

-

Scintillation vials or other sealable glass containers

-

Analytical balance (readable to 0.1 mg)

-

Magnetic stirrer and stir bars or a temperature-controlled shaker

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. "Excess" means that a significant amount of solid should remain visible at the bottom of the vial after mixing.

-

Causality: Ensuring an excess of solid is present is critical for achieving a truly saturated solution at thermodynamic equilibrium.[7]

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on a magnetic stirrer or in a shaker bath and agitate at a constant, recorded temperature (e.g., 25.0 °C) for a prolonged period (e.g., 24 hours).

-

Causality: Dissolution can be a slow process.[7] A long equilibration time at a constant temperature is necessary to ensure the solution has reached its maximum saturation point, preventing an underestimation of solubility.

-

-

Isolation of Saturated Supernatant:

-

Allow the vial to stand undisturbed at the equilibration temperature for at least 1 hour to let the excess solid settle.

-

Carefully draw a precise aliquot (e.g., 1.00 mL) of the clear supernatant using a volumetric pipette, ensuring no solid particles are disturbed. For added certainty, pass the supernatant through a syringe filter into a clean, pre-weighed vial.

-

Causality: Filtering removes microscopic undissolved particles that could artificially inflate the final mass measurement.

-

-

Solvent Evaporation:

-

Record the exact empty mass of the new vial.

-

Place the vial containing the supernatant in a vacuum oven or use a gentle stream of nitrogen to slowly evaporate the solvent completely. Avoid excessive heat, which could degrade the compound.

-

-

Drying and Weighing:

-

Once all solvent is removed, place the vial in a vacuum desiccator for several hours to remove any residual solvent traces.

-

Weigh the vial containing the solid residue on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved (e.g., two consecutive readings are within ±0.2 mg).[6]

-

Causality: Drying to a constant mass is a self-validating step that confirms all solvent has been removed, ensuring the final weight is solely that of the dissolved solute.

-

-

Calculation:

-

Mass of Solute: Subtract the pre-weighed mass of the empty vial from the final constant mass.

-

Solubility Calculation: Use the following formula to express solubility in the desired units.

-

Solubility (g / 100 mL) = (Mass of Solute in g / Volume of Aliquot in mL) x 100

-

-

Safety and Handling

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the SDS for each solvent used, as they present their own specific hazards.

Conclusion

This guide provides a robust framework for approaching the solubility of this compound. By combining theoretical structural analysis with rigorous, well-reasoned experimental protocols, researchers can generate the reliable and accurate solubility data essential for optimizing chemical processes. The systematic workflow presented herein empowers scientists to overcome the challenge of sparse literature data and make informed decisions in solvent selection, purification, and process scale-up, ultimately facilitating successful research and development outcomes.

References

- Determination of Solubility Class. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOeXo5Vb0JzHgEqkwJvTqH2XM0pdeXBM7nZWXltKwpfXZEDr0WXOCfnjjG3ah6X-EWo1jaX7zFIa-KbuZlPLEIWbhRy-4LJPkiplq4A76ghx1Piie1Yfhdl783vwk6Mhcivh-cw-PfXGh2REjRxu5aGdVmqW8MNr2ZF7LTPCUup6sX0vNP4Cc=

- 1-bromo-3-(methoxymethoxy)-8-methylNaphthalene | C13H13BrO2 | CID - PubChem. (n.d.). PubChem.

- Solubility of Organic Compounds. (2023, August 31). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoj3lGZj36XU4PN3Le1VVvC1XA0QTOd4ILQn5k3VDvIfyrvMiV8W2YwcKVALCxm8knszDQBeEDb4WTVKBEEQbEmfhzMJb0DDX8QQYhU4wWmrXnUDMUzGgEWU1_1onJqvP8bwnPrLYGZtlpceo7A8mAXrjHp9pt2iAOfeOEm49KlOrsMguPmKaM

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRcKI_mXvHyRM13vr9OPd64k8eSWqd_FYdxD2vXhMTHbIvNXfW5e6azBSxkzj1x3mj7xVXGGFUV_k_8qd428z7DIYEWkT5s0LM_sQLOhaRlChboGh3TkC3A8DjmhGnsDD9dXeW

- Factors affecting solubility. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpWKAIi33uKKopd_Oy3K610O7pv3l9w7wBb48JYF6YauuHMGor5KgTj9-pTg-lrGR7mIBz4X6leW4ZQQ2_r3ORe8at_7lXOf-VLzWeF4oQQmJTN03IXRxpU6FubezR7U2OYarqdYZ7A8j98Ww_ZfTtiaQoxlzd9VZFYsKka7MzN9T_bNRq

- Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXz0qhWxfy9mRNNkjX_XbxNDF_igEcSxkBEYpJJupSI39k7QHt-ewF_0b-vd1n35ITZ5FtBCkfn-nuKhxOn5wAtH4X6PHzJOTHW45VOZ28KmpqVNN9gaIDdF8v-jfJBBgVRYY3gjXydeSpIlVyRuNn7MgDdT9Gvqfx_PcNFLFs

- MSDS of 1-bromo-2-(methoxymethoxy)naphthalene. (2025, December 20). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoKCJtBQ1-yQQFu1qSEt3ADw_RpBbzGV-TLmSQ_rv8orf6J-FBRFdAR1drqAG4BRx3GgKAtY--TT-s4fZShNSnQlQYmk25sLymbgCUaKHNKjg_tzfsO0PoD9dNttgcSZjrpqWJL5prI5L7uQhwXdlLaw==

- Solubility of Organic Compounds - Chemistry Steps. (n.d.). Chemistry Steps.

- Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. 1-bromo-3-(methoxymethoxy)-8-methylNaphthalene | C13H13BrO2 | CID 156405092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.ws [chem.ws]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. capotchem.cn [capotchem.cn]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Synthetic Utility of 1-Bromo-3-(methoxymethoxy)naphthalene: An Analysis of Electrophilic and Nucleophilic Reactivity

Abstract

1-Bromo-3-(methoxymethoxy)naphthalene is a versatile bifunctional synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its strategic arrangement of a nucleophilic, activated naphthalene ring system, a key electrophilic carbon-bromine bond, and a labile hydroxyl protecting group offers a rich platform for controlled, regioselective molecular elaboration. This technical guide provides an in-depth analysis of the electronic properties governing the molecule's reactivity. We will dissect the distinct electrophilic and nucleophilic sites, explain the mechanistic rationale behind key transformations, and provide field-proven experimental protocols for its application in cornerstone synthetic reactions such as palladium-catalyzed cross-coupling and metal-halogen exchange.

Introduction and Structural Rationale

In the landscape of drug discovery and complex molecule synthesis, intermediates that offer predictable, orthogonal reactivity are invaluable. This compound serves as a prime example of such a scaffold. It is constructed upon a naphthalene core, which is inherently more electron-rich and susceptible to electrophilic attack than benzene.[1] This core is functionalized with two key groups that dictate its synthetic destiny:

-

A Bromo Group (at C1): The bromine atom serves as an excellent leaving group in a multitude of transformations. The carbon to which it is attached (C1) is the molecule's primary electrophilic center, readily participating in reactions that form new carbon-carbon or carbon-heteroatom bonds.[2]

-

A Methoxymethyl (MOM) Ether (at C3): The MOM group is a robust protecting group for the naphthol functionality.[3][4] It is stable under a wide range of nucleophilic and basic conditions but can be selectively cleaved under acidic conditions to reveal the hydroxyl group.[5] Critically, the ether oxygen is a strong resonance donor, rendering the naphthalene ring system highly electron-rich and thus a potent nucleophile.

This guide will systematically explore how these features are leveraged to achieve specific synthetic outcomes.

Analysis of Electronic Properties and Reactive Sites

The reactivity of this compound is a direct consequence of the interplay between the inductive and resonance effects of its substituents. A clear understanding of these electronic dynamics is crucial for predicting reaction outcomes and designing synthetic strategies.

The MOM ether at the C3 position is a powerful activating group. The lone pairs on the oxygen atom directly attached to the ring participate in resonance, donating electron density into the π-system. This significantly increases the nucleophilicity of the aromatic ring, particularly at the ortho (C2, C4) and para (C6) positions. Conversely, the bromine atom at C1 is an electronegative element that withdraws electron density through the sigma bond (inductive effect), which deactivates the ring. However, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho (C2) and para (C4) positions.

When combined, the strongly activating, ortho-, para-directing MOM group dominates the weaker, deactivating but ortho-, para-directing bromo group. This establishes a clear hierarchy of reactivity.

The primary reactive centers are summarized below:

| Site | Type | Governing Factors | Typical Reactions |

| C1-Br Carbon | Electrophilic (δ+) | Polar C-Br bond | Palladium-Catalyzed Cross-Coupling, Grignard Formation, Metal-Halogen Exchange |

| Naphthalene Ring (C4) | Nucleophilic (δ-) | Strong resonance activation from MOM ether | Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) |

| Naphthalene Ring (C2) | Nucleophilic (δ-) | Resonance activation, but sterically hindered | Minor site for Electrophilic Aromatic Substitution |

| MOM Acetal Carbon | Electrophilic | Susceptible to protonation | Acid-catalyzed deprotection |

| MOM Ether Oxygens | Nucleophilic (Lewis Base) | Lone pair availability | Coordination to Lewis acids, protonation |

Below is a diagram illustrating the key reactive sites based on this electronic analysis.

Reactions at Electrophilic Centers: Leveraging the C-Br Bond

The carbon-bromine bond is the most synthetically versatile electrophilic site on the molecule, serving as a linchpin for constructing more complex architectures.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[6][7] For this compound, this reaction provides a reliable method to introduce new aryl or vinyl substituents at the C1 position.

Mechanistic Rationale: The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond, forming a Pd(II) intermediate. This is typically the rate-determining step.

-

Transmetalation: A boronic acid (or ester), activated by a base, transfers its organic group to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.

Naphthalene-based polymers have themselves been used as supports for palladium catalysts in Suzuki couplings, highlighting the synergy between this reaction class and naphthalene scaffolds.[8][9][10]

Protocol 3.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

-

This compound (1.0 eq.)

-

Phenylboronic acid (1.2 eq.)

-

Potassium carbonate (K₂CO₃), anhydrous (3.0 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.)

-

Toluene, anhydrous

-

Ethanol, 200 proof

-

Deionized water

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with argon gas three times.

-

Under a positive pressure of argon, add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, approx. 0.1 M concentration relative to the aryl bromide).

-

Bubble argon through the stirred solution for 20 minutes to ensure complete deoxygenation.

-

Add the Pd(PPh₃)₄ catalyst to the flask. The mixture may turn yellow or dark.

-

Heat the reaction mixture to 90 °C and maintain for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash sequentially with water (2x) and saturated aqueous NaCl (brine).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the 1-phenyl-3-(methoxymethoxy)naphthalene product.

Lithiation via Metal-Halogen Exchange

Formation of an organolithium species from the aryl bromide dramatically inverts its polarity, turning the formerly electrophilic C1 carbon into a potent nucleophile. This is most reliably achieved via metal-halogen exchange with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperature.[11]

Causality of Experimental Choice: Why use metal-halogen exchange instead of direct deprotonation of an aromatic C-H bond? The C-Br bond is significantly more kinetically labile for exchange than the aromatic C-H bonds are for deprotonation, especially at low temperatures (-78 °C). While the MOM group can direct ortho-lithiation, this process is generally slower and requires higher temperatures or additives like TMEDA.[11] The exchange reaction is rapid and highly regioselective for the C1 position.

Protocol 3.2: Lithiation and Trapping with an Electrophile (DMF)

Materials:

-

This compound (1.0 eq.)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq.)

-

N,N-Dimethylformamide (DMF), anhydrous (1.5 eq.)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Assemble an oven-dried, three-necked flask with a stir bar, thermometer, and argon inlet.

-

Dissolve this compound in anhydrous THF (approx. 0.2 M).

-